molecular formula C13H19ClN2O2 B018829 4-[(4-甲基哌嗪-1-基)甲基]苯甲酸二盐酸盐 CAS No. 106261-49-8

4-[(4-甲基哌嗪-1-基)甲基]苯甲酸二盐酸盐

货号: B018829
CAS 编号: 106261-49-8
分子量: 270.75 g/mol
InChI 键: LODDFOVRTJETGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

硬脂酸乙酯在科学研究中有广泛的应用:

安全和危害

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

硬脂酸乙酯的作用机制涉及其掺入细胞膜,在那里它会影响膜流动性和膜结合酶和受体的活性 该化合物可以调节信号通路和炎症介质的产生,这有助于其潜在的健康益处 。酯形式增强了其溶解性和稳定性,使其在这些作用中更有效。

类似化合物:

  • 二十碳五烯酸乙酯
  • 二十二碳六烯酸乙酯
  • α-亚麻酸乙酯

比较: 硬脂酸乙酯因其四个双键而独一无二,赋予其独特的化学和生物学特性。 与二十碳五烯酸和二十二碳六烯酸乙酯相比,硬脂酸乙酯更容易在体内转化为二十碳五烯酸 这使其成为ω-3脂肪酸的宝贵植物来源,特别是对于不食用鱼类的人 .

准备方法

合成路线和反应条件: 硬脂酸乙酯可以通过硬脂酸与乙醇的酯化反应合成。这种反应通常涉及使用酸性催化剂,如硫酸或盐酸,以促进酯化过程。 该反应在回流条件下进行,以确保将酸完全转化为其酯形式 .

工业生产方法: 在工业环境中,硬脂酸乙酯的生产通常涉及富含硬脂酸的油的酯交换反应。 例如,改性大豆油可以进行乙醇解反应,将所有甘油三酯转化为相应的脂肪酸乙酯 。该工艺高效且可扩展,使其适合大规模生产。

化学反应分析

反应类型: 硬脂酸乙酯会发生各种化学反应,包括:

常用试剂和条件:

主要产物:

    氧化: 氢过氧化物和其他氧化衍生物。

    还原: 饱和脂肪酸乙酯。

    水解: 硬脂酸和乙醇.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride involves the reaction of 4-methylpiperazine with benzyl chloroformate to obtain 4-(benzyloxycarbonyl)-1-methylpiperazine. This compound is then reacted with 4-carboxybenzaldehyde to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, which is subsequently oxidized to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The final step involves the formation of the dihydrochloride salt of the acid using hydrochloric acid.", "Starting Materials": [ "4-methylpiperazine", "benzyl chloroformate", "4-carboxybenzaldehyde", "oxidizing agent", "hydrochloric acid" ], "Reaction": [ "4-methylpiperazine + benzyl chloroformate -> 4-(benzyloxycarbonyl)-1-methylpiperazine", "4-(benzyloxycarbonyl)-1-methylpiperazine + 4-carboxybenzaldehyde -> 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde", "4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde + oxidizing agent -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid", "4-[(4-methylpiperazin-1-yl)methyl]benzoic acid + 2HCl -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride" ] }

106261-49-8

分子式

C13H19ClN2O2

分子量

270.75 g/mol

IUPAC 名称

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H

InChI 键

LODDFOVRTJETGH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl

规范 SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl

外观

Powder

106261-49-8

Pictograms

Irritant; Health Hazard

同义词

4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; 

产品来源

United States

Synthesis routes and methods I

Procedure details

To a well-stirred suspension consisting of 17.1 g. (0.10 mole) of α-chloro-p-toluylic acid in 150 ml of absolute ethanol under a nitrogen atmosphere at room temperature (˜20° C.), a solution consisting of 44.1 g. (0.44 mole) of N-methylpiperazine dissolved in 50 ml. of ethanol was added dropwise. The resulting reaction mixture was refluxed for a period of 16 hours and then cooled to room temperature. The cooled reaction mixture was concentrated in vacuo and the thus obtained residue partitioned between 100 ml of diethyl ether and 100 ml of 3N aqueous sodium hydroxide. The separated aqueous layer was then washed three times with 100 ml of diethyl ether, cooled in an ice-water bath and subsequently acidified with concentrated hydrochloric acid. The resulting solids were filtered and air-dried, followed by trituration with 150 ml of boiling isopropyl alcohol and stirring for a period of two minutes. After filtering while hot and drying the product there were obtained 9.4 g (35%) of pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride (9) as the hemihydrate, m.p. 310°-312° C. MS: 235.1 (M+H); 1H NMR (D2O) δ 8.04 (d, J=8.21 Hz, 2H), 7.59 (d, J=8.21 Hz, 2H), 3.50 (s, 2H), 3.63 (br, 8H), 2.97 (s, 3H); 13C NMR δ 170.18, 133.13, 131.91, 130.90, 60.22, 50.61, 48.77, 43.25.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.44 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride
Yield
35%

Synthesis routes and methods II

Procedure details

The synthesis of WBZ4, as shown in scheme 3 below, begins with treatment of 2-methyl-5-nitroaniline (1) with 65% nitric acid in ethanol followed by the addition of cyanoamide to give the corresponding 2-methyl-5-nitroaniline-guanidine nitrate (2). Once completed, nicotinate (3) was first treated with sodium hydrate and refluxed with ethyl acetate to form methyl 6-methylnicotinylacetate. The intermediate acetate was then hydrolyzed to form 3-Acetyl-6-methylpyridine (4). The product (4) was treated with methyl dimethoxyforamide to give 3-dimethylamino-1-(3-(6-methyl-pyridyl)-2-propene-1-one (5). The nitrate salt (2) is treated with (5) and sodium hydroxide in refluxing isopropanol to give N-(2-Methyl-5-nitrophenyl)-4-(3-(6-methyl-pyridyl))-2-pyrimidine-amine (6) which is subsequently hydrogenated with 10% palladium on carbon to give N-(2-Methyl-5-aminophenyl)-4-(3-6-methyl-pyridyl)-2-pyrimidine-amine (7). The WBZ4 synthesis will consist of the reaction of α-chloro-p-toluylic acid (8) with 4-methyl-piperazine in ethanol followed by treatment with concentrated HCl to give the corresponding dihydrochloride 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid (9) which is subsequently treated with thionyl chloride to give the corresponding acid chloride dihydrochloride (10). Subsequent condensation with N-(2-Methyl-5-aminophenyl)-4-(3-(6-methyl)-pyridyl)-2-pyrimidine-amine (7) in pyridine affords Formula 5 (WBZ4).
[Compound]
Name
N-(2-Methyl-5-aminophenyl)-4-(3-6-methyl-pyridyl)-2-pyrimidine-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
dihydrochloride 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。